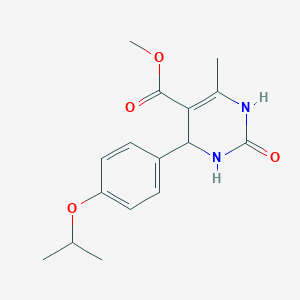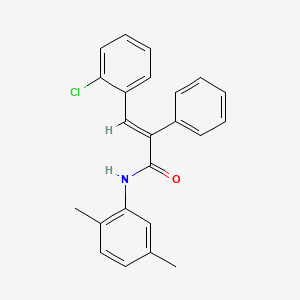![molecular formula C15H16BrNO4 B4880879 N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B4880879.png)
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a 2-bromo-4,5-dimethoxyphenyl ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxyphenethylamine to obtain 2-bromo-4,5-dimethoxyphenethylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and bromine atom. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-methylpentanamide
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a brominated phenethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-19-13-8-10(11(16)9-14(13)20-2)5-6-17-15(18)12-4-3-7-21-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCMIXSRDPXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=CO2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4880799.png)

![4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)
![7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4880819.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)

![2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880865.png)
![Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B4880867.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B4880874.png)
![N,N'-[sulfonylbis(benzene-4,1-diyloxybenzene-3,1-diyl)]bis(N-acetylacetamide)](/img/structure/B4880877.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)
![ethyl 4-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4880894.png)
![[1-[(5-ethyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4880899.png)
